molecular formula C10H16 B3024363 Tetrahydrodicyclopentadiene CAS No. 6004-38-2

Tetrahydrodicyclopentadiene

Cat. No.: B3024363
CAS No.: 6004-38-2
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-UHFFFAOYSA-N
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Description

Tetrahydrodicyclopentadiene, also known as this compound, is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22464. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXSORODABQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C3)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859773
Record name Octahydro-4,7-methano-1H-indene
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Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-38-2, 2825-83-4
Record name Tricyclo[5.2.1.02,6]decane
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URL https://commonchemistry.cas.org/detail?cas_rn=6004-38-2
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Record name 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel-
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Record name Tetrahydrodicyclopentadiene
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Record name 4,7-Methano-1H-indene, octahydro-
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Record name Octahydro-4,7-methano-1H-indene
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Record name (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene
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Record name Tricyclo[5.2.1.02,6]decane
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Synthesis routes and methods I

Procedure details

To a solution of 1.86 g 4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane, 0.93 g of 4-di-methylamino-pyridine, 4.7 ml of triethylamine and 30 ml of CH2Cl2 at 0° C. was added a solution of 7.8 g of 6-diazo-5,6-dihydro-5-oxo-1-naphthalene sulfonyl chloride and 80 ml of methylene chloride over 0.5 hr. The mixture was stirred 1/2 hour at 9° C. and 6 hours at 25° C. and then diluted with 100 ml of methylene chloride. The mixture was then filtered and the methylene chloride phase washed with 100 ml of 10% sodium bicarbonate solution, 100 ml of water, 100 ml of 2 N sulfuric acid solution 50 ml of 5% sodium bicarbonate solution and 50 ml of water. The solution was then dried over sodium sulfate and the solvent removed at reduced pressure to give 3.5 g of product.
[Compound]
Name
4,8-Bis(hydroxyeth-1'-yl)tricyclo [5.2.1.02,6 ] decane
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

From maleic anhydride, 4,8-bis(hydroxymethyl)-tricyclo[5.2.1.02,6 ] decane, and glycidyl methacrylate 4,8-bis [(3'-methacroyl-2'-hydroxypropyl)maleato methyl] tricyclo [5.2.1.02,6 ] decane was prepared according to the procedure outlined in Example A. (a): ##STR16##
Quantity
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reactant
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[Compound]
Name
( a )
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Synthesis routes and methods III

Procedure details

4,8-Bis [(3'-methacroyl-2'-hydroxypropyl)-phthalatomethyl] tricyclo [5.2.1.02,6 ] decane was prepared from phthalic anhydride, 4,8-bis (hydroxymethyl)-tricyclo [5.2.1.0.2,6 ] decane, and glycidyl methacrylate according to the method described in Example A. (a): ##STR17## Refraction index (50° C.): 1.530
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,8-bis (hydroxymethyl)-tricyclo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

hydrogenating the endo dimer of cyclopentadiene containing a dispersed nickel hydrogenation catalyst to provide a crude endo-tetrahydrodicyclopentadiene derivative having a melting point of at least about 70° C,;
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrodicyclopentadiene
Reactant of Route 2
Tetrahydrodicyclopentadiene
Reactant of Route 3
Tetrahydrodicyclopentadiene
Reactant of Route 4
Tetrahydrodicyclopentadiene
Reactant of Route 5
Tetrahydrodicyclopentadiene
Reactant of Route 6
Tetrahydrodicyclopentadiene
Customer
Q & A

Q1: What is the molecular formula and weight of THDCPD?

A1: THDCPD has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Does THDCPD exist in different isomeric forms?

A2: Yes, THDCPD exists as two main isomers: endo-tetrahydrodicyclopentadiene and exo-tetrahydrodicyclopentadiene. These isomers differ in the spatial orientation of the cyclopentane ring fused to the norbornane structure.

Q3: What are the key differences between endo-THDCPD and exo-THDCPD?

A3: exo-THDCPD generally exhibits more desirable properties for fuel applications, such as a lower freezing point (-79 °C) [], lower viscosity [, ], and higher density compared to endo-THDCPD [].

Q4: How can these isomers be differentiated spectroscopically?

A4: The isomers can be distinguished using techniques like 1H NMR spectroscopy. The anisotropic effect of functional groups attached to the THDCPD skeleton results in distinct chemical shifts, providing information about the conformational equilibrium and allowing differentiation between the isomers [].

Q5: How is exo-THDCPD typically synthesized?

A5: exo-THDCPD is commercially produced via a two-step process. First, dicyclopentadiene (DCPD) undergoes hydrogenation to yield endo-THDCPD. This is followed by isomerization of endo-THDCPD to exo-THDCPD, often catalyzed by acids [].

Q6: What are the drawbacks of using conventional acid catalysts like AlCl3 for this isomerization?

A6: Traditional Lewis acid catalysts like AlCl3, while effective, suffer from drawbacks like being difficult to handle, posing environmental concerns, and requiring separation from the product mixture [, , ].

Q7: What alternative catalysts have been explored for the isomerization of endo-THDCPD to exo-THDCPD?

A7: Researchers have investigated various alternative catalysts, including:

  • Zeolites: H-type zeolites, particularly those with large pore sizes like HY, have shown good activity for the isomerization reaction []. Modification of HY zeolites with Pt (Pt/HY) significantly enhances catalytic stability and suppresses coke formation, a major challenge in zeolite-catalyzed isomerization [].
  • Heteropoly acids: These acids, especially cesium-substituted Keggin-type heteropolyacids, exhibit high catalytic activity for the isomerization and offer advantages over AlCl3 [].
  • Immobilized AlCl3: Immobilizing AlCl3 on supports like SiO2 allows for easier separation and reuse of the catalyst while maintaining good activity and selectivity for exo-THDCPD [].

Q8: Can the hydrogenation and isomerization steps be combined into a single process?

A8: Yes, researchers have developed bifunctional catalysts that enable the one-step conversion of DCPD directly into exo-THDCPD in a continuous-flow reactor [, ]. These catalysts typically combine a metal (like Ni) for hydrogenation and a support with isomerization activity (like Hβ zeolite) [, ].

Q9: What is the role of hydrogen in the catalytic rearrangement of THDCPD?

A9: Hydrogen plays a crucial role in preventing catalyst deactivation by coke formation. In the presence of hydrogen and a bifunctional catalyst like rare-earth exchanged Y zeolite, THDCPD can undergo rearrangement to form adamantane. The hydrogen helps in hydrocracking the deposited hydrocarbons, regenerating the catalyst [].

Q10: What are the primary applications of exo-THDCP?

A10: exo-THDCP is a key component of high-energy-density fuels, particularly JP-10, used in applications like missiles and aircraft [, , ]. Its high energy density makes it suitable for volume-limited propulsion systems.

Q11: Besides fuel applications, what other uses does THDCPD have?

A11: THDCPD and its derivatives find use in various applications, including:

  • Polymers: THDCPD serves as a building block for synthesizing polymers with high refractive indices and Abbe's numbers, making them suitable for optical applications [].
  • Lubricants: Its low freezing point and viscosity make THDCPD suitable as a component in lubricating oils [].
  • Solvents: THDCPD can be utilized as a solvent in various applications, including paints, resins, surfactants, and semiconductor cleaning [].

Q12: How do the physical properties of exo-THDCP affect its blending with other fuels?

A12: Researchers have extensively studied the densities, viscosities, and excess molar volumes of exo-THDCP mixtures with various compounds, including n-alkanes [, ], alcohols [, ], and other cyclic hydrocarbons [, ]. These studies provide valuable data for understanding the blending behavior and physical properties of exo-THDCP-containing fuel mixtures.

Q13: What is known about the thermal decomposition of exo-THDCP?

A13: Thermal decomposition studies of exo-THDCP, both in the presence and absence of oxygen and various metals, provide insights into its stability and degradation pathways at high temperatures relevant to combustion [, , , , ]. These studies reveal the formation of various C1-C10 products, including cyclic and acyclic hydrocarbons, and highlight the influence of factors like temperature, oxygen, and metal surfaces on the decomposition process [, , , , , ].

Q14: How is computational chemistry employed in THDCPD research?

A14: Computational techniques provide valuable insights into THDCPD's properties and reactivity.

  • Kinetic Modeling: Theoretical calculations help determine rate constants and product branching ratios for THDCPD pyrolysis, allowing for a quantitative assessment of decomposition mechanisms and validation against experimental data [].
  • Mechanistic Studies: Electronic structure calculations elucidate reaction pathways, like those involved in the oxidation of THDCPD in the presence of reactive metal nanopowders, helping understand the role of intermediates and catalysts [, ].

Q15: What are the environmental considerations associated with THDCPD?

A15: While THDCPD offers advantages as a high-energy-density fuel, its environmental impact requires consideration. Research on its combustion products, potential for emissions, and biodegradability is essential for assessing and mitigating any negative environmental consequences.

Q16: Are there any efforts to explore greener synthesis routes for THDCPD?

A16: Yes, the development of one-step, continuous-flow processes using heterogeneous catalysts over traditional homogeneous catalysts like AlCl3 represents a step towards greener and more sustainable THDCPD production [, ]. Further research on catalyst optimization and process intensification can contribute to minimizing environmental impact.

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